4-Ethyl-7-hydroxycoumarin
Overview
Description
4-Ethyl-7-hydroxycoumarin is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Binding with Serum Albumins
4-Ethyl-7-hydroxycoumarin, as part of the coumarin family, exhibits interesting interactions with serum albumins. A study by Garten and Wosilait (1971) demonstrated that coumarins, especially those with hydroxyl groups at the 4 or 7 positions, show significant binding to albumins. This binding increases with the addition of side chains, such as an α-acetonylbenzyl side chain, which is present in warfarin and acenocoumarin. This interaction implies potential applications in pharmaceutical formulations and drug delivery systems (Garten & Wosilait, 1971).
Anticancer Properties
The anticancer effects of 7-hydroxycoumarin, closely related to this compound, have been explored. Wang and Wang (2022) investigated its effects against cisplatin-resistant ovarian cancer cells, finding significant inhibition of cell proliferation, apoptosis induction, and cell cycle arrest. This suggests potential applications in cancer treatment, particularly for drug-resistant types (Wang & Wang, 2022).
Antioxidant Properties
4-Hydroxycoumarin derivatives, which include this compound, have been shown to possess antioxidant properties. Stanchev et al. (2009) investigated four derivatives, finding that these compounds exhibit in vitro antioxidant activity. The study highlights the potential therapeutic applications of these derivatives as antioxidants in medical and cosmetic industries (Stanchev et al., 2009).
Metabolism Studies
The metabolism of related compounds such as7-ethoxycoumarin and 7-hydroxycoumarin was examined in rat and hairless mouse skin strips. This study by Moloney, Fromson, and Bridges (1982) indicated that these coumarins undergo various metabolic reactions including de-ethylation, sulphation, and glucuronidation. The findings are significant for understanding the metabolic pathways and potential toxicological profiles of coumarin derivatives (Moloney, Fromson, & Bridges, 1982).
Synthesis and Characterization Studies
The design, synthesis, and characterization of 4-hydroxycoumarin derivatives have been a subject of interest, given their potential biomedical applications. For example, Miri et al. (2016) focused on creating novel 4-methylcoumarin derivatives as anticancer agents, demonstrating the diverse therapeutic possibilities of such compounds (Miri et al., 2016).
Fluorescence Studies
4-Hydroxycoumarin and its derivatives, including this compound, have been studied for their photophysical properties. Melo and Fernandes (2001) investigated their acid-base equilibria and fluorescence characteristics, suggesting their potential use in fluorescence-based analytical and diagnostic applications (Melo & Fernandes, 2001).
Antimitotic Properties
Coumarin derivatives have been evaluated for their antimitotic properties. Keightley et al. (1996) found that compounds like 7-hydroxycoumarin effectively inhibited cell proliferation in Allium sativvum promeristem. This study suggests the potential of coumarin derivatives as antimitotic agents, which could be relevant in cancer therapy and plant biology research (Keightley et al., 1996).
Inhibition of Enzymes in Cancer
Novel coumarin derivatives have been explored for their inhibitory action against enzymes associated with cancer, such as lipoxygenase and carbonic anhydrase IX. Peperidou et al. (2018) demonstrated that certain 6- and 7-substituted coumarins are effective inhibitors of these enzymes, indicating their potential as therapeutic agents in cancer treatment (Peperidou et al., 2018).
Cytotoxicity Studies
Coumarin derivatives have been examined for their cytotoxic effects on various cancer cell lines. For instance, Tmamm, Mohammed, and El‐Deen (2019) evaluated the cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl ester, revealing their potential in cancer therapy (Tmamm, Mohammed, & El‐Deen, 2019).
Application in Fungal Metabolites
The use of 4-hydroxycoumarin in fungal metabolites and its derivatives for biomedical applications has been a topic of interest. Kaur et al. (2020) discuss the applications of 4-hydroxycoumarins in various medical conditions like cardiac diseases and their potential as anticancer, antiarthritic, and antimicrobial agents (Kaur, Famta, Khurana, Vyas, & Khatik, 2020).
Mechanism of Action
Target of Action
4-Ethyl-7-hydroxycoumarin, a derivative of coumarin, is known to interact with various biological targets. Coumarins are secondary metabolites that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
It is known that coumarins, including 4-hydroxycoumarin derivatives, inhibit vitamin k epoxide reductase . This enzyme recycles vitamin K, thus causing depletion of active vitamin K in tissues . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .
Biochemical Pathways
This compound, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
It is known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
Coumarins have been found to have numerous biological and therapeutic properties . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Ethyl-7-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects. Additionally, this compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound inhibits the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K, which is essential for blood clotting . This inhibition results in reduced levels of active vitamin K, affecting the production of clotting factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRDBISCGQHNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419845 | |
Record name | 4-Ethyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64231-10-3 | |
Record name | 4-Ethyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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